molecular formula C15H19N3O2 B15033624 6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid

6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid

Katalognummer: B15033624
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: VIPNGQNXYHBSPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a methyl group at the 6-position and an aminohexanoic acid moiety at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution at the 6-Position:

    Attachment of the Aminohexanoic Acid Moiety: The aminohexanoic acid moiety can be introduced through nucleophilic substitution reactions. This involves the reaction of the quinazoline core with 6-aminohexanoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The amino group in the aminohexanoic acid moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Coupling reagents such as EDCI or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine are commonly used.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Quinazolin-4-ylamino)hexanoic acid hydrochloride
  • 2-(Quinazolin-4-ylamino)acetic acid hydrochloride
  • 4-(Quinazolin-4-ylamino)butanoic acid

Uniqueness

6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid is unique due to the specific substitution pattern on the quinazoline core and the presence of the aminohexanoic acid moiety

Eigenschaften

Molekularformel

C15H19N3O2

Molekulargewicht

273.33 g/mol

IUPAC-Name

6-[(6-methylquinazolin-4-yl)amino]hexanoic acid

InChI

InChI=1S/C15H19N3O2/c1-11-6-7-13-12(9-11)15(18-10-17-13)16-8-4-2-3-5-14(19)20/h6-7,9-10H,2-5,8H2,1H3,(H,19,20)(H,16,17,18)

InChI-Schlüssel

VIPNGQNXYHBSPP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.